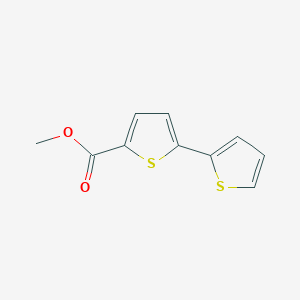

Methyl 5-(2-thienyl)-2-thiophenecarboxylate

Description

Methyl 5-(2-thienyl)-2-thiophenecarboxylate is a thiophene derivative featuring a methyl ester group at the 2-position and a 2-thienyl substituent at the 5-position of the thiophene ring. Thiophene-based esters are pivotal in pharmaceuticals, agrochemicals, and materials science due to their aromaticity, electron-rich nature, and synthetic versatility.

Properties

Molecular Formula |

C10H8O2S2 |

|---|---|

Molecular Weight |

224.3 g/mol |

IUPAC Name |

methyl 5-thiophen-2-ylthiophene-2-carboxylate |

InChI |

InChI=1S/C10H8O2S2/c1-12-10(11)9-5-4-8(14-9)7-3-2-6-13-7/h2-6H,1H3 |

InChI Key |

ZEWBIVSELARSHB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl 5-(thiophen-2-yl)thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Methyl 5-(thiophen-2-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Scientific Research Applications

Methyl 5-(thiophen-2-yl)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

Biology: Thiophene derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active thiophene compounds.

Industry: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of methyl 5-(thiophen-2-yl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the thiophene ring significantly influence molecular weight, solubility, and reactivity. Key comparisons include:

*Hypothetical data based on structural analogs.

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., chlorosulfonyl ) increase reactivity toward nucleophilic substitution, while electron-donating groups (e.g., methyl ) enhance stability.

- Steric Effects : Bulky substituents like dichlorophenyl reduce solubility in polar solvents compared to smaller groups like thienyl.

Biological Activity

Methyl 5-(2-thienyl)-2-thiophenecarboxylate is a compound belonging to the class of thiophene derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiophene Derivatives

Thiophene and its derivatives are sulfur-containing heterocycles that have been extensively studied for their pharmacological properties. These compounds exhibit a wide range of biological activities, including antibacterial , anticancer , anti-inflammatory , and analgesic effects. The biological efficacy of thiophene derivatives often depends on their structural modifications, which influence interactions with various biological targets .

Anticancer Properties

This compound has been investigated for its anticancer potential. Research indicates that thiophene derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. For instance, studies have shown that these compounds can modulate the activity of proteins associated with cancer progression, such as those involved in apoptosis and cell cycle regulation .

Table 1: Summary of Anticancer Activity

Anti-inflammatory Effects

In addition to anticancer properties, this compound exhibits anti-inflammatory effects. Thiophene derivatives have been shown to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses. This activity suggests potential applications in treating inflammatory diseases .

The biological effects of this compound are largely attributed to its ability to interact with specific molecular targets within cells:

- Signal Transduction Pathways : Thiophene derivatives can inhibit pathways such as NF-κB signaling, which is crucial in inflammation and cancer progression .

- Protein Interactions : These compounds often bind to proteins involved in cell cycle regulation and apoptosis, leading to altered cellular responses that inhibit tumor growth .

Case Studies

A study conducted on various thiophene derivatives demonstrated significant cytotoxic effects against several cancer cell lines, including head and neck squamous cell carcinoma (HNSCC). The results indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .

Another investigation focused on the structure-activity relationship (SAR) of thiophene analogues, revealing that specific substitutions on the thiophene ring enhanced anticancer activity. This information is critical for the design of more potent derivatives with improved selectivity and efficacy against cancer cells .

Q & A

Q. What are the common synthetic routes for Methyl 5-(2-thienyl)-2-thiophenecarboxylate, and how are intermediates characterized?

The Gewald synthesis is a widely used method for thiophene derivatives. This two-step process involves:

Cyclocondensation : Reacting a ketone (e.g., 2-thiophenecarboxaldehyde) with elemental sulfur and a cyanoacetate (e.g., methyl cyanoacetate) in a polar solvent like DMF or ethanol under reflux.

Esterification : Introducing the methyl ester group via reaction with methanol in the presence of an acid catalyst.

Characterization typically employs ¹H/¹³C NMR to confirm substituent positions and mass spectrometry (MS) for molecular weight verification. Elemental analysis (e.g., C, H, N, S) is critical for purity assessment, though minor discrepancies (<0.5%) between calculated and observed values may arise due to hygroscopicity .

Q. What safety precautions are necessary when handling this compound?

While specific safety data for this compound is limited, analogous thiophene derivatives (e.g., Thiophene-2-carboxylic acid) require:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : In airtight containers away from oxidizers and heat sources.

Refer to Safety Data Sheets (SDS) of structurally similar compounds (e.g., CAS 527-72-0) for hazard classification and first-aid measures .

Q. How can researchers verify the purity and structural integrity of this compound?

- Chromatography : Use TLC (Rf comparison) or HPLC with UV detection.

- Spectroscopy : FT-IR to confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) and NMR to resolve thiophene ring protons (δ 6.5–7.5 ppm).

- X-ray crystallography : For unambiguous structural confirmation, especially if synthesizing novel derivatives .

Advanced Research Questions

Q. How can researchers address contradictory spectral data in structural elucidation?

Discrepancies in elemental analysis (e.g., C: 73.34% observed vs. 73.39% calculated) may arise from residual solvents or incomplete drying. Mitigation strategies include:

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

The electron-rich thiophene rings are prone to electrophilic attack at the α-position. To control regioselectivity:

- Directing Groups : Use ester groups to deactivate specific ring positions.

- Lewis Acid Catalysts : Employ FeCl₃ or AlCl₃ to stabilize transition states.

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance electrophile reactivity.

Monitor reaction progress via in-situ FT-IR or GC-MS to identify intermediates .

Q. How do electronic properties influence applications in organic electronics?

The conjugated thiophene backbone and electron-withdrawing ester group enable:

- Charge Transport : High hole mobility due to π-π stacking, as observed in similar quinoxaline-thiophene hybrids.

- Optoelectronic Tuning : Substituents like 2-thienyl groups enhance absorption in the visible range (e.g., λmax ~510 nm for related compounds).

Characterize via UV-Vis/PL spectroscopy and cyclic voltammetry to determine HOMO/LUMO levels .

Q. What are the challenges in scaling up synthesis while maintaining yield?

- Solvent Selection : Transition from DMF (lab-scale) to toluene or THF for easier industrial recovery.

- Catalyst Recycling : Immobilize catalysts (e.g., silica-supported acids) to reduce costs.

- Process Monitoring : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time quality control .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.